Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(2-benzyl-3-hydroxypropanoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-13(17)9-15-14(18)12(10-16)8-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHFOBXAAWISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via Mixed Anhydride Intermediates
A widely documented method involves the formation of a mixed anhydride intermediate to facilitate amidation. In one approach, ethyl acetate derivatives are reacted with 2-benzyl-3-hydroxypropanamide in the presence of alkyl chloroformates (e.g., isobutyl chloroformate) and bases such as N-methylmorpholine. The reaction proceeds at low temperatures (-78°C) in tetrahydrofuran (THF), yielding the target compound after aqueous workup. This method emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the reactive intermediate.
A modified protocol substitutes THF with ethyl acetate as the solvent, enabling a simpler isolation process. After reaction completion, the mixture is washed with saturated ammonium chloride to remove residual bases, followed by extraction with ethyl acetate. This adjustment reduces production costs while maintaining yields above 85%.
Hydrogenation-Based Approaches
Hydrogenation plays a pivotal role in deprotecting intermediates during synthesis. For instance, a benzyl-protected azido intermediate is subjected to hydrogenation at 25–30°C under 3.8 kg/cm² hydrogen pressure using 5% palladium on carbon (Pd/C). This step cleaves the benzyl group while reducing the azide to an amine, which is subsequently acetylated to form the final product. The use of ethyl acetate as both a reaction solvent and extraction medium streamlines the process, avoiding solvent switches and minimizing yield loss.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Temperature control is critical during mixed anhydride formation. Reactions conducted below -10°C minimize side reactions such as ester hydrolysis or racemization. Solvent polarity also influences reaction kinetics: polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate amidation but require stringent moisture control, whereas ethyl acetate offers a balance between reactivity and practicality.
Catalytic Systems
Pd/C remains the catalyst of choice for hydrogenation due to its high activity and selectivity. Catalyst loading between 5–10% by weight ensures complete reduction of azide intermediates without over-hydrogenation. Post-reaction filtration through Celite® pads effectively removes catalyst residues, preventing contamination during crystallization.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Crude product purification often employs ethyl acetate/heptane mixtures in ratios ranging from 2:1 to 1:2. For example, dissolving the crude material in 3 volumes of ethyl acetate followed by gradual addition of heptane induces crystallization. Cooling to 10°C maximizes yield by reducing compound solubility. This method achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Column Chromatography Alternatives
To circumvent column chromatography, iterative washing with aliphatic acetates (e.g., isoamyl acetate) effectively removes hydrophobic impurities. This approach is particularly advantageous for large-scale production, reducing solvent consumption and processing time.
Comparative Analysis of Methodologies
The table below summarizes key synthetic routes, highlighting advantages and limitations:
Challenges and Mitigation Strategies
Byproduct Formation
Racemization during amidation is a persistent issue, particularly at elevated temperatures. Implementing low-temperature reactions (-78°C) and chiral auxiliaries reduces this risk. Additionally, using freshly distilled alkyl chloroformates minimizes side reactions from reagent decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-3-oxopropanamido)acetate.
Reduction: Formation of ethyl 2-(2-benzyl-3-hydroxypropanamido)ethanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate serves as a building block in organic synthesis. Its chiral nature allows for the preparation of enantiomerically pure compounds, making it valuable in asymmetric synthesis.
Biology
The compound is utilized in studies focusing on enzyme-substrate interactions and protein interactions. Its structural complexity makes it suitable for modeling biochemical assays that investigate cellular processes.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate . Its unique structure may provide new therapeutic pathways for various diseases.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest it enhances neuronal survival and function.
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 25 μM |
| Pseudomonas aeruginosa | ≤ 32 μg/mL |
| Bacillus cereus | Not specified |
Study on Inflammatory Disorders
A study investigating the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.
Neuroprotective Study
In neuronal cultures, treatment with the compound led to enhanced neurite outgrowth at concentrations as low as 0.1 mmol/L, indicating its potential role in neurodegenerative disease therapies.
Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, supporting further investigation into its use as an antibacterial agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxypropanamido moiety, which can then interact with biological targets. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Imidazole-Based Ethyl Acetate Derivatives
highlights several imidazole-containing ethyl acetate analogs (Figure 1), which differ in substituents on the imidazole ring. Key examples include:
- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A)
- Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]acetate (Compound B)
- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Compound C)
Key Differences :
- The target compound lacks the imidazole ring but shares the ethyl ester group.
- Imidazole derivatives exhibit varied bioactivities depending on substituents, whereas the hydroxyl and benzyl groups in the target compound may influence solubility or hydrogen-bonding interactions.
Benzamide Derivatives with Neuroleptic Activity
describes neuroleptic benzamides such as YM-09151-2, a cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. These compounds show potent inhibition of apomorphine-induced behavior in rats, with activities up to 408 times greater than metoclopramide .
| Property | YM-09151-2 | Target Compound |
|---|---|---|
| Core Structure | Benzamide-pyrrolidine | Propanamido-acetate |
| Functional Groups | Chloro, methoxy | Hydroxy, benzyl |
| Bioactivity | Neuroleptic | Undocumented |
Key Differences :
- The target compound’s ester and hydroxyl groups may reduce blood-brain barrier penetration compared to the lipophilic benzamide-pyrrolidine structure of YM-09151-2.
Benzofuran-Based Ethyl Acetates
discusses ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate , synthesized via oxidation of a thioether precursor. Its crystal structure reveals stabilization through π-π interactions and hydrogen bonding, with a melting point of 225–238°C .
| Property | Benzofuran Derivative | Target Compound |
|---|---|---|
| Core Structure | Benzofuran | Propanamide |
| Melting Point | 225–238°C | Undocumented |
| Stabilization | π-π interactions | Potential H-bonding (hydroxyl) |
Key Differences :
- The sulfinyl and bromo groups in the benzofuran derivative enhance electrophilicity, whereas the target compound’s hydroxyl group may increase hydrophilicity.
Dihydropyridine Derivatives with Vasodilatory Effects
highlights YC-93, a dihydropyridine with potent cerebral and coronary vasodilation activity. Its structure includes a 3-nitrophenyl group and a benzyl-methylamino side chain, contributing to 100–300× higher potency than reference drugs like papaverine .
| Property | YC-93 | Target Compound |
|---|---|---|
| Core Structure | Dihydropyridine | Propanamide |
| Bioactivity | Vasodilation | Undocumented |
Key Differences :
- YC-93’s dihydropyridine ring is critical for calcium channel modulation, a mechanism unlikely in the target compound due to its distinct structure.
Biological Activity
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, also known as (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, is a chiral compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of approximately 265.31 g/mol. Its structure features an ethyl ester group, a benzyl substituent, and a hydroxypropanamide moiety, indicating potential significance in various biological applications and drug development processes.
The compound is characterized by its unique structural elements which may influence its biological activity. The presence of the hydroxypropanamide structure is particularly noteworthy as it may enhance interactions with biological targets such as enzymes and receptors.
Biological Activities
Research indicates that (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate exhibits several biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating their activity and influencing metabolic pathways. Enzyme inhibition studies suggest that it could interact with various enzymes involved in critical biochemical processes.
- Receptor Binding : Preliminary studies indicate that (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate might bind to certain receptors, affecting signal transduction pathways.
- Cellular Processes : The compound's ability to modulate cellular processes suggests its relevance in pharmacological applications, including drug design and development targeting specific diseases.
The biological mechanisms through which (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate operates include:
- Enzyme Interaction : The compound may interact with enzymes at their active sites, leading to inhibition or alteration of enzyme function. This interaction can significantly impact metabolic pathways and cellular signaling .
- Influence on Metabolic Processes : By modulating enzyme activity and receptor interactions, the compound can influence various metabolic processes within cells, potentially leading to therapeutic effects .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate relative to structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-4-(benzylamino)butanoate | Contains an amino group instead of hydroxy | May exhibit different biological activities due to amino substitution |
| Benzyl 2-aminoacetate | Lacks hydroxy group; simpler structure | More straightforward synthesis but potentially less bioactive |
| Ethyl N-benzoyl-L-alaninate | Features a benzoyl group instead of benzyl | Different reactivity patterns due to carbonyl presence |
This table illustrates how the hydroxypropanamide structure of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate could contribute to its distinct biological activities compared to other compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate in various contexts:
- Inhibition Studies : A study focused on the compound's inhibitory effects on specific enzymes related to metabolic disorders demonstrated significant inhibition rates, suggesting potential therapeutic applications in managing conditions like diabetes or obesity .
- Neurotransmitter Modulation : Research has indicated that derivatives of this compound may act on neurotransmitter systems, particularly GABA uptake mechanisms, highlighting its potential role in treating neurological disorders .
- Pharmacological Applications : The compound's structural features have been linked to its effectiveness in drug development, particularly in creating novel therapeutics targeting specific diseases through enzyme inhibition or receptor modulation .
Q & A
Basic: What are the common synthetic routes for Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, and how are reaction progress and purity monitored?
Answer:
The synthesis typically involves condensation reactions between benzyl-protected hydroxypropanamide precursors and activated esters (e.g., ethyl bromoacetate) under reflux conditions. Key steps include:
- Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether solvent systems to track reaction completion .
- Purification : Silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:4 v/v) to isolate the product. Purity is confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalyst screening : Organocatalysts like DMAP (4-dimethylaminopyridine) can accelerate esterification .
- Byproduct mitigation : Use of scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents .
- Process analytics : Real-time FT-IR spectroscopy to monitor intermediate formation and avoid over-reaction .
Basic: What spectroscopic techniques are used for structural characterization, and what key signals confirm the core structure?
Answer:
- NMR :
- IR : Strong bands at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level resolution:
- Sample preparation : Recrystallization from ethyl acetate/petroleum ether (2:1 v/v) to obtain diffraction-quality crystals .
- Key parameters :
- Space group identification (e.g., P2₁/c).
- Hydrogen-bonding analysis (e.g., O-H···O interactions between hydroxypropanamide and ester groups) .
- Torsion angles to confirm spatial arrangement of the benzyl group .
- Validation : R-factor < 0.05 and agreement between experimental and calculated powder XRD patterns .
Basic: What in vitro assays are used for preliminary evaluation of biological activity?
Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to controls .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .
Advanced: How can mechanistic studies (e.g., enzyme inhibition kinetics) be designed for this compound?
Answer:
- Target selection : Molecular docking (AutoDock Vina) to predict binding affinity for enzymes like lipoxygenase or acetylcholinesterase .
- Kinetic assays :
- Michaelis-Menten plots : Vary substrate concentration with fixed inhibitor (compound) concentration to determine inhibition type (competitive/non-competitive) .
- IC₅₀ determination : Dose-response curves using fluorogenic substrates (e.g., AMC-labeled peptides for protease assays) .
- Validation : Site-directed mutagenesis of enzyme active sites to confirm binding interactions .
Basic: How are contradictory spectral or crystallographic data resolved?
Answer:
- Cross-validation : Compare NMR (solution state) and SCXRD (solid state) data to rule out solvent-induced conformational changes .
- Dynamic NMR : Variable-temperature studies to assess rotational barriers of amide bonds .
- DFT calculations : Gaussian simulations of IR/NMR spectra to match experimental peaks .
Advanced: What strategies are employed to enhance solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the hydroxypropanamide group for pH-sensitive release .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) using emulsion-solvent evaporation .
- Co-solvent systems : Use of PEG-400/water (1:1 v/v) for intravenous administration .
Basic: What analytical techniques ensure batch-to-batch consistency in academic synthesis?
Answer:
- HPLC : Retention time (t_R = 8.2 min) and peak area ≥98% purity .
- GC-MS : Molecular ion peak at m/z 293 (M⁺) and fragmentation pattern matching reference libraries .
- Elemental analysis : C: 58.1%, H: 6.2%, N: 4.8% (calculated for C₁₅H₁₉NO₅) .
Advanced: How is computational modeling integrated into the study of this compound’s reactivity?
Answer:
- Reactivity prediction : DFT (B3LYP/6-31G*) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Degradation pathways : Molecular dynamics (MD) simulations in explicit solvent (e.g., water) to predict hydrolysis rates of the ester group .
- SAR studies : QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
